Silane, [bis(phenylthio)methyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [bis(phenylthio)methyl]trimethyl- is an organosilicon compound with the molecular formula C10H16SSi and a molecular weight of 196.385 g/mol . . It is characterized by the presence of a silicon atom bonded to three methyl groups and a phenylthio group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, [bis(phenylthio)methyl]trimethyl- can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with phenylthiomethyl lithium . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like diethyl ether.
Industrial Production Methods
Industrial production of silane, [bis(phenylthio)methyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Silane, [bis(phenylthio)methyl]trimethyl- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylthio group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted silanes.
Scientific Research Applications
Silane, [bis(phenylthio)methyl]trimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of silane, [bis(phenylthio)methyl]trimethyl- involves the interaction of the phenylthio group with various molecular targets. The phenylthio group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds . The silicon atom in the compound can also participate in various reactions, such as hydrosilylation and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Similar structure but lacks the phenylthio group.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylthio group.
Trimethyl(phenylthio)silane: Similar structure but with different substituents on the silicon atom.
Uniqueness
Silane, [bis(phenylthio)methyl]trimethyl- is unique due to the presence of both phenylthio and trimethylsilyl groups, which provide distinct reactivity and versatility in organic synthesis . This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
37891-39-7 |
---|---|
Molecular Formula |
C16H20S2Si |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
bis(phenylsulfanyl)methyl-trimethylsilane |
InChI |
InChI=1S/C16H20S2Si/c1-19(2,3)16(17-14-10-6-4-7-11-14)18-15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
HPYOLIQEFJCHSW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.